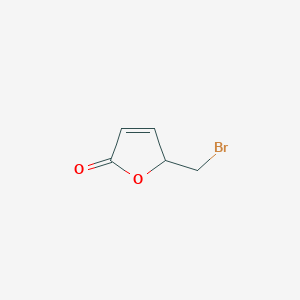

5-(bromomethyl)furan-2(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c6-3-4-1-2-5(7)8-4/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVHCUXKCJFHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 5 Bromomethyl Furan 2 5h One

Nucleophilic Substitution Reactions of the Bromomethyl Group

The presence of a bromine atom on the methyl group attached to the C5 position of the furanone ring renders this site highly susceptible to nucleophilic attack. As a primary alkyl halide, it readily undergoes SN2 reactions with a variety of nucleophiles, leading to the displacement of the bromide ion and the formation of a new covalent bond.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

5-(bromomethyl)furan-2(5H)-one and its analogs react with nitrogen-based nucleophiles, such as primary and secondary amines, to yield 5-(aminomethyl)furan-2(5H)-one derivatives. These reactions typically proceed under standard nucleophilic substitution conditions. For instance, the reaction of 4-bromo-5-bromomethylene-2(5H)-furanone with benzylamine (B48309) results in the formation of the corresponding 5-benzylamino-4-bromo-5-bromomethyl-2(5H)-furanone. Similarly, reactions with various amines can lead to the synthesis of 5-amino substituted furanones. nih.gov The interaction of furanones with N-nucleophiles is a key synthetic method, although reaction conditions can sometimes lead to ring transformation instead of simple substitution. nih.govmdpi.com

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Product | Reference |

|---|---|---|

| Benzylamine | 5-(Benzylaminomethyl)furan-2(5H)-one | nih.gov |

| Azide | 5-(Azidomethyl)furan-2(5H)-one | nih.gov |

Reactions with Oxygen-Containing Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-containing nucleophiles, including alcohols and phenols, can displace the bromide from the bromomethyl group to form ethers. Phenols and their derivatives are effective nucleophiles in reactions with 3,4-dihalogeno-2(5H)-furanone derivatives, leading to 5-phenoxy products. nih.govmdpi.com While many examples involve substitution at other positions on the furanone ring, the reactivity principle extends to the bromomethyl group, allowing for the synthesis of 5-(alkoxymethyl)- and 5-(aryloxymethyl)furan-2(5H)-ones.

Table 2: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Product | Reference |

|---|---|---|

| Methanol | 5-(Methoxymethyl)furan-2(5H)-one | unipi.it |

| Phenol | 5-(Phenoxymethyl)furan-2(5H)-one | nih.govmdpi.com |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, such as thiols (mercaptans), readily react with the bromomethyl group to form thioethers. The thiolation of furanone derivatives is a well-established reaction. For example, 5-alkoxy-3,4-dihalo-2(5H)-furanones react with aromatic thiols in the presence of a base to yield 4-thiosubstituted products. nih.gov Similarly, nucleophilic attack by mercaptans can occur at the C5 position. mdpi.com These reactions are generally efficient and provide a straightforward route to 5-(thioalkyl) or 5-(thioaryl) substituted furanones.

Table 3: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Product | Reference |

|---|---|---|

| Ethanethiol | 5-(Ethylthiomethyl)furan-2(5H)-one | nih.gov |

| Thiophenol | 5-(Phenylthiomethyl)furan-2(5H)-one | nih.gov |

Reactions Involving the Furanone Heterocycle

The furanone ring itself is an α,β-unsaturated carbonyl system, which makes it an active participant in several important reaction types, notably conjugate additions. The lactone functionality also allows for ring-opening and subsequent transformation reactions.

Conjugate Addition Reactions (Michael-type additions)

The α,β-unsaturated carbonyl moiety in the furanone ring acts as a Michael acceptor, susceptible to 1,4-nucleophilic conjugate addition. wikipedia.orglibretexts.org In this reaction, a nucleophile attacks the electrophilic β-carbon (C4 position) of the double bond. libretexts.org This type of reaction is vinylogous to direct nucleophilic addition at the carbonyl group. wikipedia.org A wide range of nucleophiles, including stabilized enolates, amines, and thiols, can participate in Michael additions with butenolides. nih.gov The regioselectivity between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) can often be controlled, with softer nucleophiles generally favoring conjugate addition. wikipedia.org

Table 4: Examples of Conjugate Addition Reactions

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type | Reference |

|---|---|---|---|

| Silyloxyfurans | p-Quinone Methides | γ-Substituted Butenolide | nih.gov |

| γ-Butenolides | α,β-Unsaturated Ketones | syn-Michael Adduct | nih.gov |

Ring-Opening and Ring-Closing Transformations

The furanone ring can undergo cleavage under certain conditions. Both acid- and base-catalyzed ring-opening reactions are known. rsc.orglibretexts.org For instance, Brønsted acids can catalyze the ring opening of substituted furans in aqueous solutions. rsc.orgresearchgate.netdntb.gov.ua The substituents on the furan (B31954) ring significantly influence the reactivity and the products formed. rsc.orgresearchgate.net Borane catalysts have also been employed for the ring-opening of furan derivatives with hydrosilanes. nih.gov Under basic conditions, the lactone can be hydrolyzed. libretexts.org

Conversely, various synthetic strategies, known as ring-closing reactions, are used to construct the furanone ring itself. wikipedia.org These methods are crucial for the synthesis of this compound and its derivatives from acyclic precursors. bohrium.com Cascade reactions involving a sequence of ring-closure and ring-opening can lead to the formation of complex functionalized furans. rsc.org

Reactions at the C=C Double Bond within the Ring

The endocyclic C=C double bond in the this compound ring, being part of an α,β-unsaturated lactone (or butenolide) system, is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This electronic nature dictates its reactivity, primarily towards nucleophilic attack (Michael addition) at the β-carbon (C4) or towards cycloaddition reactions.

While specific studies on this compound are not extensively detailed in the literature, the reactivity of the butenolide core is well-established. Diels-Alder reactions, for instance, demonstrate the capability of the butenolide double bond to act as a dienophile. The facial selectivity of such cycloadditions can be controlled by chiral Lewis acid catalysts, which coordinate to the carbonyl oxygen and direct the approach of the diene. nih.gov This strategy allows for the stereoselective construction of complex polycyclic systems.

Furthermore, the double bond can undergo various addition reactions. For example, the reaction of related furanone derivatives with chlorine atoms or ozone has been reported, leading to the formation of addition products. researchgate.net These reactions highlight the susceptibility of the C=C bond to attack by reactive species, which can lead to ring-opening or the formation of functionalized lactones. researchgate.net

Electrophilic and Radical Reactions of the Furanone Scaffold

The furanone scaffold exhibits a dual reactivity profile, participating in both electrophilic and radical transformations.

Electrophilic Reactions: The electron-deficient nature of the butenolide ring makes it a poor substrate for conventional electrophilic attack on the C=C bond. Instead, the furanone ring itself can act as an electrophile. Studies on related 3,4-dihalo-5-hydroxy-2(5H)-furanones show they react with electron-rich arenes and heteroarenes in the presence of a Lewis or Brønsted acid. nih.govmdpi.com This reaction proceeds via the formation of a new bond between the C5 carbon of the furanone and the aromatic ring, constituting a formal electrophilic aromatic substitution where the furanone is the active electrophile. nih.govmdpi.com This reactivity underscores the electrophilic character of the C5 position, which is enhanced by the adjacent oxygen atom and the allylic bromine in this compound.

Radical Reactions: The butenolide scaffold is a competent participant in radical reactions. The unsubstituted butenolide, furan-2(5H)-one, is generally unreactive toward radical polymerization; however, the introduction of substituents significantly alters this behavior. nih.govacs.org Electron-poor butenolides, for example, readily copolymerize with electron-rich comonomers in a highly alternating fashion. nih.govacs.org

The furanone ring can undergo radical bromination. For instance, the treatment of 4-methoxy-2(5H)-furanone with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide results in bromination at the C3 and C5 positions. unipi.it Similarly, AIBN-mediated reactions with NBS have been used to introduce bromine atoms onto the furanone skeleton. unipi.it These transformations suggest that this compound could potentially undergo further radical functionalization on the ring. Additionally, copper-catalyzed tandem radical addition and intramolecular cyclization processes have been developed for allenoic acids to produce 4-sulfenylated and 4-selenylated butenolides, demonstrating the ring's compatibility with radical cyclization pathways. organic-chemistry.org

Catalytic Transformations Utilizing this compound

The presence of a reactive allylic-type bromide makes this compound an attractive substrate for catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromomethyl group serves as an excellent electrophilic handle for transition metal-catalyzed cross-coupling reactions. While specific examples utilizing this compound as the substrate are not prevalent, its reactivity can be inferred from well-established palladium-catalyzed methodologies involving allylic and benzylic halides. ucmerced.eduwikipedia.orgnih.gov

Reactions such as the Suzuki-Miyaura (with organoboranes), Negishi (with organozincs), and Stille (with organostannanes) couplings are expected to proceed at the bromomethyl position. These reactions typically involve a palladium(0) catalyst and follow a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The oxidative addition of the C-Br bond to the Pd(0) center is the initial key step, forming a Pd(II)-allyl intermediate that then engages with the organometallic nucleophile. The high functional group tolerance of modern palladium catalysts would likely accommodate the sensitive lactone functionality. wikipedia.org

Below is a table of representative, hypothetical cross-coupling reactions based on established methods for related electrophiles.

| Coupling Reaction | Nucleophile (R-M) | Typical Catalyst/Ligand | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 5-(arylmethyl)furan-2(5H)-one |

| Negishi | Alkenyl-ZnCl | PdCl₂(dppf) | 5-(allylmethyl)furan-2(5H)-one |

| Stille | Alkynyl-SnBu₃ | Pd(PPh₃)₄ | 5-(propargylmethyl)furan-2(5H)-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | 5-(cinnamylmethyl)furan-2(5H)-one |

The furanone scaffold is a prominent platform for asymmetric catalysis, enabling the synthesis of optically active products. nih.govacs.org A wide array of stereoselective transformations have been developed for butenolide systems, which could be applied to this compound or its derivatives.

Key strategies include:

Vinylogous Aldol and Mannich Reactions: The furanone can act as an extended enolate precursor, reacting at the C4 (γ) position with electrophiles like aldehydes and imines. nih.govacs.org The use of chiral catalysts, such as chiral lanthanum(III)-pybox complexes or chiral guanidine (B92328) bases, can afford δ-hydroxy or δ-amino butenolides with high diastereo- and enantioselectivity. nih.gov

Asymmetric Cycloadditions: As mentioned previously, Diels-Alder reactions using the butenolide C=C bond as the dienophile can be rendered highly enantioselective through the use of chiral Lewis acids. nih.gov

Allylation/Lactonization Cascades: Chiral N,N'-dioxide/Indium(III) catalysts have been employed in highly enantioselective allylation/lactonization cascade reactions to produce chiral γ-butenolides under mild conditions. rsc.org

These catalytic asymmetric methods provide powerful tools for constructing complex chiral molecules from furanone precursors, installing new stereocenters with excellent control.

| Asymmetric Reaction Type | Reactant | Typical Chiral Catalyst System | Product Class | Stereocontrol |

|---|---|---|---|---|

| Vinylogous Mukaiyama Aldol Reaction | Aldehyde | (R)-BINOL / Ti(OⁱPr)₄ | δ-Hydroxy γ-butenolide | High enantioselectivity nih.gov |

| Vinylogous Mannich Reaction | N-Phosphinoyl imine | La(OTf)₃ / Chiral Pybox | δ-Amino γ-butenolide | High diastereo- and enantioselectivity nih.gov |

| Diels-Alder Cycloaddition | Diene | Chiral Oxazaborolidine | Polycyclic lactone | High face selectivity nih.gov |

| Allylation/Lactonization | Enone diester | In(III) / Chiral N,N'-dioxide | Chiral γ-butenolide | High regio- and enantioselectivity rsc.org |

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the transformations involving the furanone scaffold, several mechanistic aspects have been elucidated.

Transition Metal-Mediated Cross-Coupling: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) catalytic cycle. nih.gov The cycle for the reaction at the bromomethyl group of this compound would involve:

Oxidative Addition: The reaction initiates with the oxidative addition of the C-Br bond to a coordinatively unsaturated Pd(0) species, forming a π-allyl-Pd(II) complex. For related unactivated alkyl electrophiles, this step can proceed via a stereoinvertive Sₙ2-type pathway. ucmerced.edu

Transmetalation: The organometallic nucleophile (e.g., R-B(OH)₂) transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic fragments (the furanonylmethyl group and the new R group) couple and are eliminated from the palladium coordination sphere, forming the final product and regenerating the Pd(0) catalyst. nih.gov

Radical Reactions: Mechanistic studies of radical polymerizations involving butenolides have been supported by Density Functional Theory (DFT) calculations. nih.govacs.org These studies have examined the activation barriers for the addition of a radical species to the C=C double bond of the butenolide. The calculations show that the electron-withdrawing character of substituents on the furanone ring lowers the activation barrier for the addition of an electron-rich radical, explaining the observed reactivity patterns in alternating copolymerizations. nih.govacs.org

Chiral Catalysis: In Lewis acid-catalyzed stereoselective reactions, the mechanism hinges on the coordination of the catalyst to the substrate. For example, in the asymmetric Diels-Alder reaction of a butenolide, the chiral Lewis acid is proposed to coordinate to the lone pair of the carbonyl oxygen. nih.gov This coordination activates the dienophile and creates a chiral environment that shields one face of the double bond, forcing the diene to approach from the less sterically hindered face, thus inducing high stereoselectivity. nih.gov In some cases, the furanone ring can react through its acyclic form, as seen in the mechanism for reductive amination under acidic conditions. nih.gov

Applications As a Synthetic Building Block for Complex Molecules

Strategies for the Construction of Diverse Organic Scaffolds

The furan-2(5H)-one core, often referred to as a butenolide, is a recurring motif in numerous biologically active natural products. researchgate.net The presence of a reactive bromomethyl group at the 5-position of the furanone ring in 5-(bromomethyl)furan-2(5H)-one provides a handle for a variety of chemical transformations, enabling the construction of diverse and complex organic scaffolds. ijabbr.com Synthetic strategies often involve leveraging this electrophilic site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

The butenolide scaffold itself is a valuable pharmacophore, and its derivatives have garnered significant interest from synthetic chemists. researchgate.net The development of methods for constructing these frameworks is crucial for accessing molecules with potential therapeutic applications. The versatility of this compound as a starting material contributes significantly to the expansion of chemical space around the furanone core, facilitating the generation of libraries of compounds for biological screening.

Utility in Heterocycle Synthesis and Functionalization

The furan (B31954) ring is a fundamental heterocyclic structure found in a vast number of natural products and pharmaceuticals. nih.govtubitak.gov.tr this compound serves as a valuable precursor for the synthesis and functionalization of various heterocyclic systems. Its ability to participate in cyclization reactions and act as an electrophile allows for the construction of more complex fused and spirocyclic heterocyclic scaffolds.

The reactivity of the bromomethyl group can be exploited to introduce the furanone moiety onto other heterocyclic rings, thereby functionalizing them and potentially modulating their biological activity. This approach is particularly useful in medicinal chemistry, where the furan scaffold is a privileged structure known to interact with a variety of biological targets. ijabbr.com For instance, multicomponent reactions involving furan-2(5H)-one derivatives have been developed to synthesize highly functionalized and structurally diverse heterocyclic compounds. researchgate.netnih.gov

Precursor in Natural Product Synthesis and Analogues

The butenolide structural motif is a prominent feature in many bioactive natural products. bohrium.com Consequently, this compound and related brominated furanones are important intermediates in the total synthesis of these complex molecules and their analogues. unipi.it The development of synthetic routes to butenolide-containing natural products is an active area of research, driven by their interesting biological properties. researchgate.netnih.gov

Synthesis of Butenolide-Containing Natural Products

Numerous natural products containing the butenolide core have been the target of total synthesis efforts. researchgate.net The versatility of brominated 2(5H)-furanone derivatives as synthetic intermediates has been extensively reviewed. unipi.it These compounds provide a convergent and efficient means to introduce the butenolide fragment into the target molecule. The synthesis of these natural products often involves strategic bond formations that leverage the reactivity of the furanone ring and its substituents. Organocatalytic methods have also been successfully employed in the enantioselective synthesis of chiral butenolide natural products. nih.gov

| Natural Product Class | Synthetic Utility of Brominated Furanones |

| Blastmycinolactols & Blastmycinones | Precursors for their synthesis. nih.gov |

| Ancepsenolide & Homoancepsenolide | Key intermediates in their total synthesis. nih.gov |

| Muricadienin & Fugomycin | Building blocks for the construction of the butenolide core. researchgate.net |

Role in Biosynthesis Mimicry of Furanone Natural Products

Understanding the biosynthetic pathways of furanone-containing natural products can inspire novel synthetic strategies. While the direct role of this compound in mimicking specific biosynthetic pathways is not extensively detailed in the provided context, the general approach of biomimetic synthesis often involves replicating key bond-forming events observed in nature. The formation of furanone structures in nature can occur through various routes, including the Maillard reaction between sugars and amino acids, and enzymatic processes in plants and microorganisms. nih.govmdpi.com Synthetic approaches can draw inspiration from these natural transformations to devise efficient and stereoselective routes to furanone-containing molecules. A biomimetic approach has been reported for the synthesis of furan fatty acids, which involves the oxidation of a 1,3-diene precursor. nih.gov

Development of Furanone-Containing Molecular Probes and Tools

The biological activities of furanone derivatives have led to their development as molecular probes and tools to investigate biological processes. For example, certain brominated furanones have been shown to interfere with bacterial communication systems known as quorum sensing (QS). unipi.itresearchgate.net This has prompted the synthesis of furanone-based natural product analogues to study their structure-activity relationships as QS inhibitors. nih.gov These compounds can serve as valuable tools to probe the mechanisms of bacterial signaling and biofilm formation, which are important factors in bacterial virulence and antibiotic resistance. nih.gov

The synthesis of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-ones has been a key area of research in the development of inhibitors of microbial quorum sensing. researchgate.net These compounds have demonstrated the ability to interfere with bacterial communication and biofilm formation, highlighting their potential as chemical probes to study and potentially control bacterial behavior. researchgate.net

Advanced Derivatization Strategies and Analog Synthesis

Modification of the Bromomethyl Substituent for Diversification

The presence of a reactive bromomethyl group at the C5 position of the furanone ring is a key feature that enables a wide range of chemical transformations. This functionality acts as a versatile handle for introducing structural diversity through various synthetic methodologies.

The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the straightforward introduction of a variety of alkyl and aryl groups.

Alkylation: The reaction of 5-(bromomethyl)furan-2(5H)-one with alkylating agents is a common strategy. For instance, Barbier-type reactions using allyl bromides in the presence of a tin or indium catalyst can achieve alkylation at the C5 carbon. nih.gov

Arylation: C-C bond formation to introduce aryl substituents can be accomplished through organometallic catalysis. Suzuki coupling reactions, for example, can be employed to arylate the molecule. nih.gov The reaction of 3,4-dibromo-2(5H)-furanone with arylboronic acids in the presence of a palladium catalyst demonstrates the feasibility of introducing aryl groups onto the furanone scaffold. nih.gov

| Reaction Type | Reagents/Catalysts | Resulting Moiety |

| Barbier-type Alkylation | Allyl bromides, Sn or In catalyst | C5-Alkylation |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | C4-Arylation |

The bromomethyl group can be converted into a variety of other functional groups, significantly expanding the synthetic possibilities. fiveable.memit.edu A primary example is the conversion to a hydroxymethyl group. This transformation can be achieved through hydrolysis or by reaction with a hydroxide source. The resulting 5-(hydroxymethyl)furan-2(5H)-one is a valuable intermediate for further derivatization. bohrium.comwikipedia.org For example, 5-hydroxymethyl-2-vinylfuran has been synthesized, showcasing the utility of the hydroxymethyl intermediate. mdpi.com The reduction of related compounds like 5-hydroxymethylfurfural also yields diol products such as 2,5-bis(hydroxymethyl)furan. wikipedia.org

| Starting Material | Reagents | Product |

| This compound | H₂O or OH⁻ | 5-(hydroxymethyl)furan-2(5H)-one |

| 5-hydroxymethylfurfural | H₂, Ni, Cu chromite, PtO₂, etc. | 2,5-bis(hydroxymethyl)furan |

Regioselective Modifications of the Furanone Ring System

The furanone ring itself offers multiple sites for modification, allowing for regioselective derivatization to further diversify the molecular structure.

The introduction and removal of halogen atoms on the furanone ring are important strategies for creating new analogs.

Halogenation: The furan (B31954) ring is susceptible to electrophilic halogenation. quimicaorganica.org Bromination of 2(5H)-furanone derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine. unipi.it For example, the treatment of 4-methoxy-2(5H)-furanone with NBS can yield a mixture of brominated products, including 3-bromo-4-methoxy-2(5H)-furanone and 3,5-dibromo-4-methoxy-2(5H)-furanone. unipi.it The reaction conditions, such as temperature and solvent, can influence the regioselectivity of the halogenation. quimicaorganica.org Continuous halogenation in a tubular reactor system has also been explored for producing compounds like 3-chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone.

Dehalogenation: Reductive debromination can be used to remove bromine atoms from the furanone ring. This can be accomplished using reagents such as zinc dust in the presence of a catalyst. unipi.it

| Reaction | Reagent | Product Example |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-4-methoxy-2(5H)-furanone |

| Reductive Debromination | Zinc dust, Cp₂TiCl₂ | 3-bromo-5-methylene-2(5H)-furanone (from a dibromo precursor) unipi.it |

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing alkyl and aryl substituents onto the furanone ring with high regioselectivity.

Alkylation: Direct C-H alkylation at the α-position of furans can be achieved using a palladium catalyst with alkyl iodides, offering a route to α-alkylfurans. nih.gov

Arylation: Palladium-catalyzed α- and β-arylations of the furan ring have been reported. researchgate.net Suzuki-Miyaura reactions have been successfully used to synthesize 3,4-disubstituted furan-2(5H)-one derivatives. unipi.it For instance, the reaction of 3,4-dibromo-α,β-unsaturated-γ-butyrolactone with 4-(methylsulfanyl)phenylboronic acid leads to a 4-aryl-3-halo derivative. nih.gov Horner-Emmons type cyclization reactions have also been employed to prepare 4-aryl-substituted 2(5H)-furanones. researchgate.net

| Reaction Type | Catalyst/Method | Position of Substitution |

| Direct C-H Alkylation | Palladium catalyst | α-position |

| Suzuki-Miyaura Coupling | Palladium catalyst | C3 and C4 positions |

| Horner-Emmons Cyclization | - | C4 position |

Stereoselective Synthesis of Chiral Analogues and Derivatives

The development of stereoselective methods for the synthesis of chiral furanone derivatives is of significant interest, as stereochemistry often plays a crucial role in biological activity. nih.gov

Chiral 2(5H)-furanone derivatives have been synthesized using various approaches. dntb.gov.ua One strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. For example, the interaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with thiols has been used to prepare novel chiral thioethers, which can be further oxidized to chiral sulfones. nih.gov Rhodium(III)-catalyzed domino C-H couplings have been shown to produce 5-hydroxyfuran-2(5H)-ones with excellent regio- and stereoselectivity. ucl.ac.uk Microwave-assisted stereoselective synthesis has also been applied to related heterocyclic systems. mdpi.com

| Chiral Precursor/Method | Resulting Chiral Derivative |

| 5-(l)-menthyloxy-2(5H)-furanone | Chiral thioethers and sulfones nih.gov |

| Rh(III)-catalyzed domino C-H coupling | Polysubstituted 5-hydroxyfuran-2(5H)-ones ucl.ac.uk |

Diastereoselective and Enantioselective Approaches

The stereoselective synthesis of derivatives of this compound can be approached through several catalytic and stoichiometric strategies. These methods aim to control the formation of new stereocenters relative to the existing one at the C5 position (diastereoselection) or to generate a specific enantiomer from a prochiral precursor (enantioselection).

Chiral Auxiliary-Controlled Synthesis:

One effective strategy for achieving diastereoselectivity involves the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of furanone synthesis, chiral alcohols derived from the chiral pool, such as l-menthol and l-borneol, have been successfully employed.

For instance, a synthetic route could commence with the reaction of mucobromic acid with a chiral alcohol like l-menthol or l-borneol. This reaction yields a mixture of diastereomeric 5-alkoxy-3,4-dibromo-2(5H)-furanones, which can often be separated by crystallization. The separated diastereomer, now with a defined stereocenter at C5, can undergo further transformations. For example, subsequent reactions at other positions on the furanone ring would proceed under the stereodirecting influence of the bulky chiral auxiliary, leading to the formation of one diastereomer in preference to the other. While not explicitly detailed for this compound, this approach has been successfully used for the synthesis of chiral 4-arylsulfanyl-2(5H)-furanone derivatives. nih.gov A similar strategy could be envisioned for the synthesis of chiral derivatives of this compound.

Catalytic Asymmetric Synthesis:

The field of asymmetric catalysis offers powerful tools for the enantioselective synthesis of butenolides and their derivatives. acs.org These methods typically involve the use of a chiral catalyst, which can be a metal complex with a chiral ligand or an organocatalyst, to control the stereochemical outcome of a reaction.

For the synthesis of enantiomerically enriched γ-substituted butenolides, the vinylogous Mukaiyama-Michael reaction has proven effective. nih.gov This reaction involves the addition of a silyloxyfuran to an α,β-unsaturated compound, catalyzed by a chiral Lewis acid complex. For example, a chiral scandium(III)-N,N'-dioxide complex has been shown to catalyze the reaction of 2-silyloxyfuran with chalcone derivatives to afford anti-γ-substituted butenolides with high diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to 94% ee). nih.gov Although this specific method has not been reported for the synthesis of this compound, it demonstrates the potential of chiral Lewis acid catalysis for the enantioselective construction of the 5-substituted furanone scaffold.

The following table summarizes some catalytic asymmetric methods applicable to the synthesis of chiral butenolides, which could be adapted for the synthesis of this compound analogs.

| Reaction Type | Catalyst System | Product Type | Stereoselectivity |

| Vinylogous Mukaiyama-Michael | Chiral Sc(III)-N,N'-dioxide complex | anti-γ-substituted butenolides | up to >99:1 dr, up to 94% ee |

| Mukaiyama Aldol Reaction | Zn(OTf)₂ with pybox ligand | C-3 substituted α-butenolides | Enantioselective |

| Mannich Reaction | Chiral catalysts | γ-butenolide derivatives with amine functionality | Enantiomerically enriched |

Interactive Data Table: Catalytic Asymmetric Methods for Butenolide Synthesis

| Reaction Type | Catalyst System | Product Type | Stereoselectivity |

| Vinylogous Mukaiyama-Michael | Chiral Sc(III)-N,N'-dioxide complex | anti-γ-substituted butenolides | up to >99:1 dr, up to 94% ee |

| Mukaiyama Aldol Reaction | Zn(OTf)₂ with pybox ligand | C-3 substituted α-butenolides | Enantioselective |

| Mannich Reaction | Chiral catalysts | γ-butenolide derivatives with amine functionality | Enantiomerically enriched |

Chiral Pool Synthesis Utilizing Furanone Precursors

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. nih.gov Chiral pool synthesis is a strategy that utilizes these readily available chiral molecules as starting materials for the synthesis of complex, optically active target molecules. This approach is highly efficient as it avoids the need for de novo asymmetric synthesis or resolution of racemic mixtures.

While the more common application of chiral pool synthesis involves the use of natural products to construct chiral furanone rings, the reverse strategy, where a simple, synthetically accessible chiral furanone serves as a starting point for the elaboration of more complex molecules, is also a viable and attractive approach. Furan and its derivatives are considered versatile synthons in organic synthesis due to their rich and tunable reactivity. acs.org

Furanones Derived from Carbohydrates:

Carbohydrates are a major component of the chiral pool and can be used to synthesize chiral furanone derivatives. For example, the stereochemistry of carbohydrates can be transferred to the furanone ring, providing enantiomerically pure building blocks for further synthetic transformations. These chiral furanone synthons can then be used in the synthesis of various natural products and their analogs.

This compound as a Chiral Building Block:

Assuming an efficient method for the enantioselective synthesis of this compound is established, this compound could serve as a valuable chiral building block. The C5 stereocenter, in conjunction with the reactive bromomethyl group at the same position, provides a handle for the stereocontrolled introduction of various substituents and the construction of more complex molecular architectures.

For instance, the bromide could be displaced by a variety of nucleophiles in an SN2 reaction, which would proceed with inversion of configuration if the reaction occurs directly at the bromomethyl carbon, or retention if it proceeds through an intermediate where the stereocenter is not directly involved. The furanone ring itself can also undergo a range of transformations, including conjugate additions and cycloadditions, which could be influenced by the stereochemistry at the C5 position.

The following table outlines potential synthetic transformations where enantiomerically pure this compound could be used as a chiral precursor.

| Transformation | Reagents/Conditions | Potential Product |

| Nucleophilic Substitution | Azide, cyanide, thiols, etc. | 5-(azidomethyl)-, 5-(cyanomethyl)-, 5-(thiomethyl)- furan-2(5H)-one derivatives |

| Grignard or Organocuprate Addition | R-MgX or R₂CuLi | 5-substituted butyrolactones |

| Diels-Alder Reaction | Dienes | Bicyclic lactones |

| Michael Addition | Nucleophiles | 4-substituted-5-(bromomethyl)butyrolactones |

Interactive Data Table: Potential Synthetic Applications of Chiral this compound

| Transformation | Reagents/Conditions | Potential Product |

| Nucleophilic Substitution | Azide, cyanide, thiols, etc. | 5-(azidomethyl)-, 5-(cyanomethyl)-, 5-(thiomethyl)- furan-2(5H)-one derivatives |

| Grignard or Organocuprate Addition | R-MgX or R₂CuLi | 5-substituted butyrolactones |

| Diels-Alder Reaction | Dienes | Bicyclic lactones |

| Michael Addition | Nucleophiles | 4-substituted-5-(bromomethyl)butyrolactones |

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Analysis of Electronic Structure and Bonding

A detailed quantum chemical analysis of the electronic structure and bonding of 5-(bromomethyl)furan-2(5H)-one has not been extensively reported. Such an analysis would typically involve the use of methods like Density Functional Theory (DFT) to calculate molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), electron density distribution, and atomic charges. These parameters are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

For substituted 2(5H)-furanones in general, computational studies have shown that the electronic properties are significantly influenced by the nature and position of the substituents. For instance, electron-withdrawing groups can lower the energies of the frontier molecular orbitals, affecting the molecule's electrophilicity and susceptibility to nucleophilic attack. However, without specific calculations for this compound, any discussion on its electronic structure remains speculative and based on general principles of organic chemistry.

Prediction of Reactivity and Reaction Pathways via DFT Calculations

The prediction of reactivity and reaction pathways for this compound using DFT calculations is another area where specific research is lacking. DFT is a powerful tool for mapping potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This information is invaluable for predicting the most likely reaction pathways and understanding the mechanisms of known reactions.

The reactivity of the 2(5H)-furanone core is well-established, with the α,β-unsaturated lactone moiety being susceptible to nucleophilic addition. Furthermore, the bromomethyl group is a good leaving group, suggesting that the molecule can participate in nucleophilic substitution reactions. DFT calculations could provide quantitative insights into the competition between these and other potential reaction pathways. For example, calculations could determine the relative activation barriers for a nucleophile attacking the C5 position of the furanone ring versus substituting the bromine atom. In the absence of such studies, predictions about the specific reactivity of this compound are based on qualitative electronic and steric arguments rather than quantitative theoretical data.

Conformational Landscape Analysis and Isomerism

The conformational landscape and potential isomerism of this compound have not been the subject of dedicated computational studies. The furanone ring itself is largely planar, but the C5 carbon is a stereocenter, meaning that this compound can exist as two enantiomers, (R)- and (S)-5-(bromomethyl)furan-2(5H)-one.

Computational methods are frequently used to explore the conformational space of flexible molecules and to determine the relative energies of different conformers and isomers. For lactones, studies have focused on the puckering of the ring and the orientation of substituents. A thorough conformational analysis of this compound would involve rotating the C-C bond connecting the bromomethyl group to the furanone ring to identify the most stable rotamers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, including solvents and biological receptors.

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

Specific molecular modeling studies on the intermolecular interactions of this compound are not available. Such studies are important for understanding the physical properties of the compound in its condensed phases (liquid and solid) and its interactions with other molecules.

The molecule possesses potential sites for intermolecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, and while the molecule does not have a traditional hydrogen bond donor, weak C-H···O interactions are possible. The furanone ring also allows for π-π stacking interactions. Molecular dynamics simulations and other molecular modeling techniques could be employed to study these interactions in detail, providing insights into the compound's solvation, crystal packing, and binding to biological targets. While some molecular docking studies have been performed on furanone derivatives to investigate their binding to proteins, a fundamental study of the non-covalent interactions of this compound itself has not been reported.

Application of Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Spectroscopic Characterization of Reaction Intermediates and Transition States (e.g., In situ NMR, IR)

The study of reaction mechanisms often requires the detection and characterization of short-lived intermediates and transition states. In situ (in the reaction mixture) spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose, providing real-time data on the structural changes occurring during a chemical transformation.

In situ NMR Spectroscopy: This technique allows for the monitoring of reaction progress by taking time-course spectra without disturbing the reaction system. For furanone chemistry, it can be used to track the consumption of starting materials and the formation of products and intermediates. For instance, in the development of organocatalytic reactions involving the related 5-hydroxyfuran-2(5H)-one, NMR is proposed as a key tool for mechanistic investigation to observe the formation of key intermediates, helping to optimize catalyst development and reaction conditions anr.fr.

Kinetic and Thermodynamic Studies of Chemical Transformations

Understanding the rates (kinetics) and energy changes (thermodynamics) of reactions is fundamental to controlling reaction outcomes. These studies provide quantitative data on reaction pathways, allowing for the determination of which products are formed fastest (kinetic control) versus which are most stable (thermodynamic control).

Kinetic Studies: The kinetics of reactions involving the furanone scaffold have been investigated to understand how factors like temperature, pressure, and substituents affect reaction rates. For example, studies on the gas-phase reactions of hydroxyl radicals with furan (B31954) and its alkylated derivatives show a negative temperature dependence, indicating that OH-addition reactions to the furan ring dominate under atmospheric conditions whiterose.ac.uk. Such studies allow for the calculation of rate coefficients, which are critical for modeling combustion and atmospheric processes. While specific rate constants for 5-(bromomethyl)furan-2(5H)-one are not provided, these studies on related furans establish a baseline for its expected reactivity.

Thermodynamic Studies: The interplay between kinetic and thermodynamic control has been explored in palladium-catalyzed reactions of furan precursors. In one study, it was found that a 2,5-disubstituted furan was the thermodynamically controlled product, favored by longer reaction times, while a ketoacetylene intermediate was the kinetically controlled product mdpi.com. This distinction is crucial for selectively synthesizing the desired product. The following table illustrates the effect of reaction time on product distribution in this related system, highlighting the switch from kinetic to thermodynamic control.

| Entry | Time (h) | Furan Content (%) | Ynone Content (%) | Control Type |

| 1 | 12 | 14 | 86 | Kinetic |

| 2 | 72 | 95 | 5 | Thermodynamic |

| Data adapted from a study on a related propargyl ether system to illustrate the concept of kinetic vs. thermodynamic control in furan synthesis mdpi.com. |

Crystallographic Insights into Molecular Conformation and Packing

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule. It provides invaluable data on bond lengths, bond angles, and the spatial arrangement of atoms, which are essential for understanding a molecule's reactivity and its interactions in the solid state.

Although the crystal structure of this compound itself has not been reported, crystallographic analyses of its more complex derivatives have been performed, offering insights into the furanone core. For instance, the structure of chiral 2(5H)-furanone sulfones possessing terpene moieties has been confirmed by single-crystal X-ray diffraction, revealing the precise stereochemistry and conformation of the lactone ring and its substituents biosynth.com. Such studies are critical for confirming the outcome of stereoselective syntheses.

The table below presents crystallographic data for a complex furanone derivative, demonstrating the level of detail obtained from such analyses.

| Parameter | Value |

| Compound | 5-bornyloxy-2(5H)-furanone derivative biosynth.com |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.7831(3) |

| b (Å) | 11.0112(5) |

| c (Å) | 17.5852(8) |

| Volume (ų) | 1313.29(10) |

| Data from a representative chiral 2(5H)-furanone derivative to illustrate typical crystallographic parameters biosynth.com. |

These structural details are fundamental for structure-activity relationship (SAR) studies, particularly in the development of biologically active furanones that target specific enzyme or receptor binding pockets.

Mass Spectrometry for Pathway Analysis and Product Identification

Mass spectrometry (MS) is a cornerstone of chemical analysis, used for determining molecular weights and elucidating chemical structures by analyzing fragmentation patterns. In mechanistic studies, it is employed to identify reaction products, byproducts, and intermediates, thereby helping to piece together complex reaction pathways.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This process provides a structural fingerprint of the molecule.

For example, in the study of furan biotransformation, LC-MS/MS is used to identify urinary metabolites. The parent furan molecule is metabolized in vivo, and the resulting products are identified by their unique mass-to-charge ratios and characteristic fragmentation patterns upon collision-induced dissociation researchgate.net. This allows researchers to map the metabolic pathway, identifying key reactions such as oxidation and conjugation. The fragmentation of the furan ring itself often leads to characteristic neutral losses, such as the loss of carbon monoxide (CO), which can be a diagnostic clue in spectrum analysis researchgate.net.

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structural Feature |

| 68 (Furan) | 39 | 29 (CHO) | Ring opening and loss of formyl radical researchgate.net |

| 68 (Furan) | 40 | 28 (CO) | Ring opening and loss of carbon monoxide researchgate.net |

| Fragmentation data for the parent furan molecule illustrates common fragmentation pathways observed in mass spectrometry researchgate.net. |

Advanced Chromatographic Methods for Separation and Quantification in Complex Systems

Chromatography is essential for separating the components of a complex mixture, which is a necessary step before identification and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques used.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like many furan derivatives, GC-MS is the method of choice. It provides excellent separation and definitive identification. Advanced methods have been developed for the analysis of furan derivatives in complex matrices like food, capable of separating closely related isomers such as 2-methylfuran (B129897) and 3-methylfuran, which is often a significant analytical challenge nih.gov. The choice of the GC column, such as a HP-5MS, is critical for achieving the required resolution nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is used for less volatile or thermally sensitive compounds. For chiral molecules, specialized chiral stationary phases (CSPs) are used to separate enantiomers. The separation of chiral 5-(4-hydroxybutyl)-2(5H)-furanone has been achieved using a DAICEL CHIRALCEL AD-H column, allowing for the determination of enantiomeric excess, a critical parameter in asymmetric synthesis nist.gov. A validated HPLC method for the simultaneous analysis of multiple related compounds can also be developed, using specific columns and mobile phases to achieve baseline separation for accurate quantification nih.gov.

The table below summarizes typical conditions for the chromatographic analysis of furanone derivatives.

| Technique | Column | Mobile Phase / Carrier Gas | Application |

| GC-MS/MS | HP-5MS | Helium | Separation of furan and 10 derivatives, including isomers, in food matrices nih.gov. |

| HPLC | InertSustain C18 | Acetonitrile/Potassium Dihydrogen Phosphate | Simultaneous quantification of five related antagonist drugs nih.gov. |

| Chiral HPLC | DAICEL CHIRALCEL AD-H | i-PrOH-hexane | Determination of enantiomeric excess for a chiral furanone derivative nist.gov. |

These advanced chromatographic methods are crucial not only for final product analysis but also for monitoring reaction progress and optimizing conditions to maximize the yield and purity of the target compound.

Biochemical Insights: Molecular Interactions of Furanone Based Modulators

Mechanistic Studies of Enzyme Modulation by Furanone Derivatives (e.g., LuxS inhibition)

Detailed mechanistic studies have been conducted to understand the interaction between brominated furanones and the LuxS enzyme. Kinetic analyses reveal that these compounds act as effective inhibitors of LuxS. For instance, the naturally occurring brominated furanone, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, demonstrates a clear concentration-dependent inhibition of LuxS activity. nih.gov

Enzyme activity assays performed after pre-incubating the LuxS enzyme with varying concentrations of the furanone show a progressive decrease in enzyme function. nih.gov Time-dependent modification of LuxS is observed in the presence of the furanone, which suggests a covalent mode of action rather than simple competitive inhibition. nih.gov This is further supported by the observation that the relative enzyme activity, after preincubation with the furanone, is not significantly affected by varying concentrations of the enzyme's natural substrate, S-ribosylhomocysteine (SRH). nih.gov Such findings indicate that the furanone derivative modifies the enzyme directly during the preincubation period, reducing its catalytic capability. nih.gov In some gram-positive bacteria, subinhibitory concentrations of certain furanones have been shown to reduce the expression of the luxS gene itself, representing an alternative mechanism of interference. nih.govresearchgate.net

Table 1: Effect of Furanone Concentration on LuxS Activity

This table is representative of typical data found in kinetic studies, illustrating the dose-dependent inhibitory effect of a brominated furanone on the LuxS enzyme.

| Furanone Conc. (µM) | Relative LuxS Activity (%) |

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 40 |

| 100 | 20 |

The inactivation of LuxS by brominated furanones proceeds through a covalent modification mechanism. nih.gov Spectroscopic analysis of the reaction between LuxS and a brominated furanone reveals the formation of a new chromophore, indicating a chemical change has occurred. nih.gov This spectral shift is correlated with the disappearance of the original furanone compound. nih.gov The newly formed absorption peak persists even after the removal of excess furanone by methods like dialysis or size-exclusion chromatography, providing strong evidence that the furanone has become covalently attached to the enzyme. nih.gov

The proposed chemical mechanism is an addition-elimination reaction. nih.govucc.ie A nucleophilic residue within the active site of the LuxS enzyme, such as a cysteine or histidine, attacks the vinyl bromide moiety of the furanone. ucc.ie This addition step forms an unstable intermediate, which then collapses, eliminating the bromide ion and resulting in a stable, covalent bond between the furanone and the enzyme. nih.gov This irreversible modification of the enzyme's active site prevents it from binding its natural substrate, leading to inactivation. ucc.ie

Investigation of Molecular Targets and Ligand-Protein Interactions (in vitro)

Beyond LuxS, furanone derivatives interact with a range of protein targets, primarily those involved in quorum sensing (QS) regulatory networks. In vitro studies and molecular modeling have been instrumental in identifying these targets and elucidating the nature of the ligand-protein interactions. nih.govnih.gov The primary targets are often LuxR-type transcriptional regulators, which are central to many QS systems in gram-negative bacteria. nih.gov

For example, in Pseudomonas aeruginosa, the QS receptors LasR and RhlR are key molecular targets for brominated furanones like furanone C-30. nih.govgonzaga.edu Molecular docking studies show that furanones bind within the ligand-binding domains of these receptor proteins. nih.govnih.gov The structural similarity of furanones to the native N-acyl homoserine lactone (AHL) signaling molecules facilitates this binding. nih.govnih.gov

The interactions are stabilized by a combination of forces. Against the LasR receptor, furanones can establish extensive hydrophilic interactions with key residues such as Trp60, Ser129, and Asp73. nih.gov Hydrophobic interactions with residues like Ile52, Val76, and Cys79 also play a crucial role. nih.gov The binding of furanone C-30 to the LasR ligand-binding site is suggested to render the protein dysfunctional by failing to establish the interactions necessary for the protein's proper conformational changes and folding. nih.govgonzaga.edu This effectively inactivates the receptor, preventing it from regulating the expression of virulence genes. nih.gov The presence of halogens on the furanone structure has been shown to improve binding against various QS receptors. nih.gov

Furanone Derivatives as Probes for Cellular Signaling Pathways

Due to their specific interactions with key regulatory proteins, furanone derivatives serve as valuable chemical probes for dissecting cellular signaling pathways, particularly bacterial quorum sensing. By selectively inhibiting specific nodes in a signaling cascade, these molecules allow researchers to study the downstream consequences and understand the pathway's architecture and function.

For instance, the use of halogenated furanones has been pivotal in studying AHL-mediated QS in P. aeruginosa. researchgate.net By using a furanone to inhibit the LasR quorum sensing system, researchers can investigate the expression of specific genes, such as lasB, and phenotypes like protease production that are under its control. researchgate.net This allows for the study of how QS regulates virulence factor production and biofilm formation without affecting bacterial growth, thereby separating QS-dependent processes from general metabolic functions. nih.govresearchgate.net

Furanones have also been used to explore signaling in Vibrio harveyi. Studies using mutants in the QS signal transduction pathway revealed that furanones can act downstream of the sensor kinases and the Hfq protein, directly affecting the master regulator LuxR. uq.edu.aupsu.edu This demonstrates their utility in pinpointing the level at which interference occurs within a complex, multi-channel signaling system. In some cases, furanones have been shown to induce autolysis in bacteria like Lactobacillus helveticus, suggesting their role as potential signaling molecules in stress response pathways. nih.gov

Structure-Activity Relationship Studies Focused on Molecular Recognition

The effectiveness of furanone derivatives as modulators of molecular targets is highly dependent on their chemical structure. Structure-activity relationship (QSAR) studies have been conducted to identify the key structural features required for molecular recognition and inhibitory activity. nih.govucc.ieresearchgate.net

These studies have revealed several critical factors:

The Furanone Ring: The core lactone ring is a fundamental scaffold that mimics the homoserine lactone ring of natural AHL autoinducers. nih.gov

Halogenation: The presence and nature of halogen substituents are crucial for activity. nih.govucc.ie Brominated furanones are generally potent inhibitors. nih.gov The bromine atom on the exocyclic vinyl group is often necessary for efficacy, and its replacement with other halogens like iodine can sometimes maintain or slightly enhance activity. ucc.ie In contrast, non-halogenated furanones often show a complete loss of QS inhibitory effect. ucc.ie

Side Chains: The length and composition of the alkyl side chain at the C3 position significantly influence both activity and specificity. nih.govucc.ie Furanones with shorter alkyl chains tend to bind more strongly to certain receptors like RhlR. nih.gov Conversely, chains that are too long (e.g., greater than six carbons) can lead to a loss of inhibition, possibly due to poor aqueous solubility. ucc.ie

Substitution Pattern: The specific placement of substituents is critical. For instance, furanones containing a vinyl monobromide are often more potent inhibitors of enzymes like LuxS than those with a vinyl gem-dibromide. nih.gov

Table 2: Representative Structure-Activity Relationship Data for Furanone Derivatives

This table summarizes general SAR findings, comparing structural features of different furanone analogs with their observed biological activity against quorum sensing or biofilm formation.

| Furanone Derivative Feature | General Effect on Activity | Rationale for Effect |

| Non-halogenated | No or very low activity | Halogen is critical for binding and/or reactivity. ucc.ie |

| Monobrominated (exocyclic) | High activity | Enhances binding to target proteins like LasR and RhlR. nih.govnih.gov |

| Dibrominated (exocyclic) | Lower activity | May alter the geometry or electronic properties, reducing binding affinity. ucc.ie |

| Short C3 alkyl chain (2-6 carbons) | Active | Fits well within the hydrophobic binding pockets of QS receptors. nih.govucc.ie |

| Long C3 alkyl chain (>6 carbons) | Inactive | Reduced aqueous solubility and potentially poor fit in the binding site. ucc.ie |

Emerging Research Directions and Future Perspectives

Exploration of Uncharted Reactivity and Novel Transformations

The furan-2(5H)-one skeleton, often referred to as a butenolide, is a key structural motif in numerous natural products and serves as a valuable intermediate in organic synthesis. nih.govbohrium.com The reactivity of 5-(bromomethyl)furan-2(5H)-one is largely dictated by the electrophilic nature of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 5-position.

Future explorations will likely focus on leveraging this reactivity in novel transformations. For instance, its use in palladium-catalyzed cross-coupling reactions could provide access to a variety of γ-aryl or γ-vinyl butenolides, a strategy that has proven effective for other butenolide systems for the construction of quaternary carbon centers. nih.govorganic-chemistry.org Furthermore, the development of one-step butenolide syntheses through C-H functionalization presents a modern approach where derivatives of this compound could serve as precursors or targets. nih.gov The development of catalytic asymmetric methods to control the stereocenter at the 5-position during substitution or subsequent reactions remains a significant area for investigation. acs.orgrug.nl

The butenolide ring itself offers additional sites for chemical modification. Researchers are exploring vinylogous aldol and Michael reactions, where the furanone acts as a nucleophile at the α-position, to form new carbon-carbon bonds. acs.orgrug.nl The combination of reactivity at both the bromomethyl group and the butenolide ring opens possibilities for complex cascade reactions, enabling the rapid assembly of intricate molecular architectures, including spirocyclic and bridged systems. nih.gov

Table 1: Potential Novel Transformations of this compound

| Reaction Type | Potential Reagents/Catalysts | Expected Product Class |

| Palladium-Catalyzed Cross-Coupling | Boronic acids, Pd catalysts (e.g., Pd₂(dba)₃) | 5-Aryl/vinyl-furan-2(5H)-ones |

| Asymmetric Nucleophilic Substitution | Chiral ligands, various nucleophiles | Chiral 5-substituted furan-2(5H)-ones |

| Cascade Reactions | Bifunctional nucleophiles | Polycyclic/spirocyclic furanones |

| C-H Functionalization Precursor | Pd catalysts, specialized ligands | Functionalized butenolides |

| Organocatalyzed Reactions | Chiral amines or phosphines | α,γ-disubstituted butenolides |

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and scalability. The synthesis of butenolides and related furanone structures is increasingly being adapted to flow protocols. This approach is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require short-lived intermediates.

The preparation of this compound and its subsequent transformations are well-suited for integration into automated flow platforms. For example, a project at the University of York aims to develop an automated flow system for the iron-catalyzed oxidation of biomass derivatives to produce compounds like (S)-γ-hydroxymethyl-α,β-butenolide, a direct precursor to the title compound. findaphd.com Such a platform would enable high-throughput screening of reaction conditions, rapid optimization, and on-demand production. findaphd.com The integration of in-line purification and analysis techniques would further streamline the synthesis of libraries of furanone derivatives for biological screening or materials science applications.

Potential in Advanced Materials Science Applications (e.g., polymer synthesis, bio-based materials)

Furan (B31954) derivatives, sourced from renewable lignocellulosic biomass, are recognized as key platform molecules for the synthesis of sustainable polymers. researchgate.netresearchgate.netnih.gov Compounds like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are used to produce bio-based polyesters and polyamides, such as poly(ethylene furanoate) (PEF), which is a promising alternative to petroleum-based PET. nih.govacs.orgnih.gov

This compound represents a functional monomer that can be incorporated into polymer chains. The bromomethyl group can be readily converted to a hydroxyl or carboxylic acid functionality, allowing it to serve as a precursor to monomers analogous to BHMF or FDCA. nih.gov More directly, the bromide can act as a reactive site for polymerization. For example, it could be used in polycondensation reactions or as an initiator site for controlled radical polymerization techniques.

The furan ring itself imparts unique properties to polymers, including rigidity and the ability to participate in reversible Diels-Alder reactions. nih.govresearchgate.net This chemistry can be exploited to create self-healing polymers and cross-linked thermosets. researchgate.net By incorporating this compound or its derivatives, materials scientists can design advanced bio-based polymers with tailored properties, such as enhanced thermal stability, specific functionalities, and stimuli-responsive behavior. mdpi.com

Sustainable Synthesis Approaches and Green Chemistry Principles in Furanone Production

The production of furan-based chemicals from renewable resources is a cornerstone of green chemistry. researchgate.net Furfural, derived from the dehydration of C5 sugars in hemicellulose, is a primary feedstock for many furan derivatives. researchgate.net The synthesis of the furanone core often involves the oxidation of furans. Green approaches to this transformation focus on replacing stoichiometric, hazardous oxidants with catalytic systems and environmentally benign oxidants like singlet oxygen or hydrogen peroxide.

One sustainable method involves the oxidation of furan using a titanium silicate molecular sieve catalyst with dilute hydrogen peroxide to yield 5-hydroxy-2(5H)-furanone, a key intermediate that can be converted to this compound. Another approach uses photo-oxidation with singlet oxygen, an environmentally benign process. unipi.it Future research will focus on optimizing these catalytic systems, utilizing water as a solvent, and minimizing waste generation to lower the environmental impact (E-factor) of furanone production. researchgate.net The development of enzymatic and chemo-enzymatic routes from biomass-derived sugars to functionalized furanones also represents a promising frontier in sustainable synthesis. acs.org

Q & A

Q. Methodological Considerations

- Bromodecarboxylation : Use inert atmosphere to prevent oxidation. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

- Cross-Coupling : Ensure anhydrous conditions; purify via column chromatography (silica gel, gradient elution) to isolate stereoisomers.

How can researchers characterize this compound and confirm its purity?

Basic

Characterization relies on multi-technique validation:

- NMR Spectroscopy : ¹H NMR (δ ~6.2–6.5 ppm for furanone protons; δ ~4.3 ppm for -CH₂Br). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .

- Mass Spectrometry : HRMS (ESI+) should match [M+H]⁺ (calc. for C₆H₅BrO₂: 187.9476).

- HPLC : Use C18 column (acetonitrile/water, 70:30) to assess purity (>95%) .

Advanced Tip : X-ray crystallography resolves stereochemical ambiguities. For example, weak C–H⋯O/Br interactions in crystal packing indicate structural stability .

What reactivity patterns make this compound valuable in cross-coupling reactions?

Basic

The bromomethyl group acts as an electrophilic site for nucleophilic substitution or Suzuki-Miyaura cross-coupling. For example, coupling with aryl boronic acids under Pd catalysis introduces aromatic moieties, enabling diversity-oriented synthesis. Reactivity is influenced by:

- Leaving Group Stability : Bromine’s electronegativity enhances substitution rates compared to chloro analogs.

- Steric Effects : Bulky substituents on the furanone ring may reduce coupling efficiency .

What mechanistic insights explain the photoinduced functionalization of brominated furanones?

Advanced

Under UV/visible light, this compound undergoes radical-mediated additions. For instance, methanol addition proceeds via a Norrish Type I pathway:

Photoexcitation : The carbonyl group absorbs UV light, generating a diradical intermediate.

Radical Recombination : Methanol quenches the radical, forming a hydroxymethyl derivative.

Regioselectivity is controlled by steric factors (e.g., tert-butyldimethylsilyl protecting groups direct addition to the less hindered site) .

How can bromodecarboxylation be optimized for high-yield synthesis?

Advanced

Key parameters include:

- Solvent : Dichloromethane enhances bromine solubility and reduces side reactions.

- Temperature : Maintain 0–5°C to suppress over-bromination.

- Workup : Quench excess Br₂ with Na₂S₂O₃, followed by extraction (EtOAc) and drying (MgSO₄). Typical yields reach 70–85% .

What structure-activity relationships (SAR) guide the design of antimicrobial derivatives?

Advanced

The bromomethyl group enhances quorum-sensing inhibition in Gram-negative bacteria. SAR studies show:

Q. Data Example :

| Derivative Structure | MIC (μg/mL) vs. P. aeruginosa |

|---|---|

| 5-(Bromomethyl)furanone | 12.5 |

| Tetrahydroisoquinoline hybrid | 3.1 |

How should researchers address genotoxicity concerns in pharmacological applications?

Advanced

Furan-2(5H)-one derivatives exhibit in vivo genotoxicity (e.g., Comet assay liver damage). Mitigation strategies:

- Metabolic Profiling : Use microsomal assays to identify reactive metabolites.

- MOE (Margin of Exposure) : Calculate using NOAEL from rodent studies; target MOE >10,000 for human safety .

What strategies enable stereochemical control in furanone-based domino reactions?

Advanced

Visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) facilitates tandem amine oxidation/Mannich reactions. For example:

Oxidation : Tertiary amines generate iminium ions.

Vinylogous Mannich : Furanone enolates attack iminium, yielding stereodefined tetrahydroisoquinoline hybrids. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea) enhance enantioselectivity .

How can researchers resolve stereochemical challenges in palladium-catalyzed reactions?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.